1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c20-16(18-11-15-2-1-9-22-15)17-10-13-3-6-19(7-4-13)14-5-8-21-12-14/h1-2,9,13-14H,3-8,10-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSQGTCUTWBKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a piperidine ring, a tetrahydrofuran moiety, and a thiophene group. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological efficacy.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Compounds similar to this urea derivative have shown promising results in inhibiting cancer cell proliferation. For instance, piperidine derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting that modifications in the structure can enhance anticancer properties .
- Antimicrobial Properties : The presence of the thiophene group is known to contribute to antimicrobial activity. Research indicates that thiophene derivatives exhibit significant antibacterial and antifungal effects, making them candidates for further exploration in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have been documented to possess anti-inflammatory properties, potentially by modulating inflammatory pathways and cytokine production .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Piperidine Ring : Variations in the substituents can significantly alter the binding affinity to target proteins.
- Lipophilicity : Modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
- Electronic Properties : The electronic nature of the thiophene and tetrahydrofuran groups can influence interactions with biological targets, affecting overall activity.
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various piperidine derivatives found that modifications similar to those in this compound led to enhanced activity against human cancer cell lines, including FaDu hypopharyngeal carcinoma cells. The compound demonstrated a significant reduction in cell viability compared to controls .
Case Study 2: Antimicrobial Efficacy
In another investigation, thiophene-containing compounds were tested against several bacterial strains. The results indicated that derivatives with structural similarities to our compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Preparation Methods
Functionalization of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol serves as the starting material for introducing the tetrahydrofuran-3-yl group. A Mitsunobu reaction or nucleophilic substitution is employed:
Method 1: Mitsunobu Coupling
- Reagents : Tetrahydrofuran-3-ol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
- Conditions : Anhydrous THF, 0°C to room temperature, 12–24 h.
- Mechanism : The hydroxyl group of tetrahydrofuran-3-ol is activated for displacement by the piperidine nitrogen.
- Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Method 2: Alkylation with Mesylated Tetrahydrofuran
Conversion to Primary Amine
The alcohol intermediate is oxidized to a ketone followed by reductive amination:
- Oxidation : Pyridinium chlorochromate (PCC) in CH₂Cl₂, 4 h, 82% yield.
- Reductive Amination : NH₄OAc, NaBH₃CN, MeOH, 12 h, 75% yield.
Synthesis of Intermediate B: Thiophen-2-ylmethyl Isocyanate
Preparation from Thiophene-2-carbaldehyde
Alternative Route via Curtius Rearrangement
Thiophen-2-ylmethyl azide (from NaN₃, DMF) is thermally decomposed to form the isocyanate (70–75% yield).
Urea Bond Formation
Two-Step Carbamate Approach
Direct Isocyanate-Amine Coupling
- Intermediate B (isocyanate) is added dropwise to Intermediate A in anhydrous THF.
- Stirred at RT for 24 h, followed by silica gel purification.
Yield : 78–82%.
Optimization and Challenges
Stereochemical Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions starting from substituted piperidine and tetrahydrofuran precursors. Key steps include:
- Coupling reactions : Use of carbodiimide reagents like EDCI or DCC to form urea linkages, with DMAP as a catalyst (common in similar urea derivatives) .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres to minimize side reactions .
- Purification : Column chromatography or preparative HPLC to isolate the product, monitored by TLC for intermediate checks .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Use DMSO-d6 or CDCl3 as solvents to resolve signals from the tetrahydrofuran, piperidine, and thiophene moieties. Peaks near δ 3.5–4.0 ppm indicate methylene groups adjacent to urea .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) for purity assessment. ESI-MS in positive ion mode confirms the molecular ion peak (m/z 361.5 for [M+H]+) .
- Elemental analysis : Validate empirical formula (C19H27N3O2S) with ≤0.3% deviation .
Q. How should initial biological screening be designed to assess this compound’s activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., Förster resonance energy transfer assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Target identification : Competitive binding assays (e.g., SPR or ITC) to measure affinity for receptors like GPCRs or soluble epoxide hydrolases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
- Analog synthesis : Modify substituents on the tetrahydrofuran (e.g., methyl vs. trifluoromethyl groups) or thiophene (e.g., 2-yl vs. 3-yl) to probe electronic and steric effects .
- Bioactivity correlation : Compare IC50 values across analogs in enzyme inhibition assays. For example, thiophene-substituted derivatives often show enhanced binding to hydrophobic enzyme pockets .
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., FAD-dependent oxidoreductases) based on crystallographic data .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Orthogonal validation : Pair biochemical assays (e.g., fluorescence-based) with cellular assays (e.g., luciferase reporters) to confirm target engagement .
- Control experiments : Test for off-target effects using knockout cell lines or selective inhibitors .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to account for batch variability .
Q. How can crystallographic fragment screening improve understanding of this compound’s mechanism?
- Co-crystallization : Soak the compound into crystals of target enzymes (e.g., Chaetomium thermophilum oxidoreductase) and collect diffraction data at 1.5–2.0 Å resolution .
- Electron density analysis : Identify hydrogen bonds between the urea moiety and active-site residues (e.g., Asp/Glu) using Coot or Phenix .
- Thermal shift assays : Validate binding by monitoring protein melting temperature (Tm) shifts (ΔTm > 2°C indicates stabilization) .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?
- In vitro PK :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Permeability : Caco-2 cell monolayers to predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s) .
- In vivo PD :
- Rodent models : Administer 10–50 mg/kg orally or intravenously; measure plasma half-life (t1/2) and tissue distribution .
- Biomarker analysis : Monitor downstream targets (e.g., phosphorylated kinases) in blood/tissue lysates via Western blot .
Methodological Notes
- Contradiction management : Discrepancies between binding affinity (e.g., nM-range IC50) and cellular activity (µM EC50) may arise from membrane permeability limitations. Use prodrug strategies or lipid nanoparticle formulations to enhance delivery .
- Data reproducibility : Standardize solvent (e.g., DMSO stock solutions stored at -20°C) and assay conditions (pH 7.4, 37°C) across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
